Chlorquinaldol was historically used as a topical antiseptic for skin infections and vaginal infections. It was marketed under the trade name Sterosan in the 1950s as an alternative to iodine, sulfa drugs, and hormones. While it has been largely replaced for skin infections, it remains approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis. []
Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies show that chlorquinaldol can effectively eradicate and prevent the formation of bacterial biofilms. This makes it a promising candidate for treating chronic infections associated with biofilms, such as those in wounds or implanted devices.
Chlorquinaldol is a chlorinated derivative of 8-hydroxyquinoline, classified as an antimicrobial agent and antiseptic. Its molecular formula is , with a molecular weight of approximately 228.07 g/mol. This compound is primarily utilized in topical applications for treating various skin infections and conditions, including infected wounds, dermatitis, and vaginal infections. Chlorquinaldol acts as a local treatment for cortico-sensitive dermatosis with superinfection and is known for its effectiveness against both gram-positive and gram-negative bacteria, although it shows higher efficacy against gram-positive strains, particularly staphylococci .
Chlorquinaldol has demonstrated significant antimicrobial activity, effectively inhibiting the growth of a variety of pathogens. Its bactericidal effects extend to both gram-positive and gram-negative bacteria, making it a versatile agent in treating infections. The compound has been shown to enhance bactericidal activity against Escherichia coli in human duodeno-pancreatic secretions, with a minimum inhibitory concentration of 0.5 µg/mL .
Additionally, it is recognized for its role as an amebicide, particularly in treating nonspecific diarrhea and gynecological infections . Chlorquinaldol is also noted for its potential to increase histamine release and activate cell-mediated immunity .
The primary applications of chlorquinaldol include:
Despite its efficacy, chlorquinaldol is not widely available in commercial markets such as the United States but remains utilized in other countries under various proprietary names .
Chlorquinaldol shares structural similarities with several compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Clioquinol | C9H6ClN3O | Known for its use as an antimicrobial agent; less effective against gram-positive bacteria compared to chlorquinaldol. |
8-Hydroxyquinoline | C9H7NO | A parent compound known for chelation properties; lacks the chlorination which enhances activity in chlorquinaldol. |
Quinine | C20H24N2O2 | An alkaloid used primarily as an antimalarial; structurally distinct but shares some antimicrobial properties. |
Chloroquine | C18H26ClN3O | An antimalarial drug; similar quinoline structure but different applications and mechanisms of action. |
Hydroxychloroquine | C18H26ClN3O | Used primarily for autoimmune diseases; shares structural features but has distinct pharmacological uses. |
Chlorquinaldol's unique position lies in its specific antibacterial efficacy and application as an amebicide, distinguishing it from other related compounds that may focus on different therapeutic areas or mechanisms of action .
The synthesis of chlorquinaldol (5,7-dichloro-8-hydroxy-2-methylquinoline) has evolved significantly since its discovery. Early methods for producing chlorquinaldol relied on direct chlorination of 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) using chlorine gas as the chlorinating agent. These traditional approaches faced several challenges, including poor selectivity, formation of unwanted by-products, and environmental concerns associated with chlorine gas handling.
One of the earliest documented methods for chlorquinaldol synthesis was published in a patent describing the production of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine. The process involved chlorinating a solution of 8-hydroxy-quinoline or 8-hydroxy-quinaldine in chloroform with an excess of chlorine in the presence of iodine catalyst. This method represented a significant improvement over previous approaches:
In a 2 litre flask, 125 grams of 8-hydroxy-quinoline are dissolved in 1,000 ml of chloroform and 1.5 grams of iodine are added to the solution. Subsequently, 200 grams of chlorine are introduced into the reaction mixture over a period of 3 hours at 25°C and the mixture is then stirred for 5 hours.
The historical method demonstrated several advantages over earlier processes that utilized glacial acetic acid as a solvent, which required expensive distillation processes and resulted in significant solvent loss. The chloroform-based method achieved yields of approximately 94-97% of the theoretical maximum.
Method | Solvent | Catalyst | Chlorinating Agent | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Acetic Acid Method | Glacial acetic acid | None | Chlorine gas | 70-85 | Simple procedure | 47% acetic acid loss, recrystallization needed |
Antimony-Catalyzed | Glacial acetic acid | Antimony trichloride | Chlorine gas | 80-90 | Higher yield | Metal contamination, complex purification |
Iodine-Catalyzed | Chloroform | Iodine (0.5-5% w/w) | Chlorine gas | 94-97 | High yield, purer product | Requires excess chlorine, chloroform waste |
Contemporary industrial production of chlorquinaldol has focused on improving efficiency while addressing environmental concerns. One significant advancement came through the use of N-chlorosuccinimide as an alternative chlorinating agent to elemental chlorine. This approach offers several benefits:
A modern synthesis route described in patent literature details the use of dichlorohydantoin as a chlorinating agent with Lewis acid catalysis:
10g of 8-hydroxy-2-methylquinoline, 80mL of dichloromethane and 0.5g of aluminum chloride are put into a 250mL reaction bottle, stirred and cooled to 20-30°C, 7.7g of dichlorohydantoin is added, and the temperature is kept at 32-41°C for reaction for 9 hours.
This method achieves chloroquinaldol with HPLC purity of 99.71% and yields of approximately 66.05%. While the yield is lower than historical methods using chlorine gas, the improved safety profile and environmental considerations make this approach attractive for industrial applications.
Chlorquinaldol demonstrates significant antibiofilm activity against both Gram-positive and Gram-negative pathogens, particularly methicillin-susceptible Staphylococcus aureus (MSSA) and carbapenem-susceptible Pseudomonas aeruginosa. In vitro studies utilizing crystal violet assays and confocal laser scanning microscopy revealed that subinhibitory concentrations (½ and ¼ minimum inhibitory concentration, MIC) of chlorquinaldol reduced MSSA biofilm biomass by up to 70%, comparable to gentamicin but superior to fusidic acid [1] [2]. Against mature biofilms, chlorquinaldol achieved a 25.4% reduction in methicillin-resistant S. aureus (MRSA) viability, outperforming fusidic acid, which showed negligible activity [1] [2].
For P. aeruginosa, chlorquinaldol inhibited biofilm formation in carbapenem-susceptible strains by disrupting extracellular polymeric substance (EPS) production, as evidenced by reduced biofilm thickness in three-dimensional reconstructions [1] [2]. However, its efficacy diminished against carbapenem-resistant strains, where impermeability mechanisms likely limited intracellular accumulation [1] [2]. Structural analysis suggests that chlorquinaldol destabilizes biofilm architecture by interfering with quorum-sensing pathways and metalloprotein interactions critical for EPS synthesis [1].
Chlorquinaldol exhibits distinct advantages over conventional antibiotics when addressing resistant Gram-positive pathogens. Against MRSA, chlorquinaldol demonstrated MIC values ranging from 0.016 to 0.5 mg/L, outperforming fusidic acid (MIC: 0.016–2 mg/L) in strains with acquired fusB resistance genes [1] [4]. Time-kill assays revealed bactericidal activity at 2× MIC within 24 hours, a profile not observed with gentamicin against aminoglycoside-resistant isolates [4].
Notably, chlorquinaldol retained activity against vancomycin-intermediate Staphylococcus epidermidis (VISE), with MIC50 values of 0.25 mg/L compared to gentamicin’s MIC50 of 512 mg/L [4]. This divergence highlights its potential as a salvage therapy for multidrug-resistant staphylococcal infections. However, efficacy against Streptococcus pyogenes and Cutibacterium acnes was modest, underscoring its specificity for staphylococci [4].
Irritant;Environmental Hazard